molecular formula C18H20N4O2 B1387370 Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate CAS No. 1171483-68-3

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate

Cat. No.: B1387370
CAS No.: 1171483-68-3
M. Wt: 324.4 g/mol
InChI Key: OCLWKAICNDYFLA-UHFFFAOYSA-N
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Description

“Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate” is a chemical compound with a molecular weight of 324.4 g/mol. It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridine derivatives, has been reported in the literature . These compounds have been synthesized and their structures confirmed by 1H and 13C NMR, and mass spectra . The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Biochemical Analysis

Biochemical Properties

Methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access . This interaction is facilitated by hydrogen bonds and electrostatic interactions, which stabilize the compound within the enzyme’s active site . Additionally, molecular docking studies have suggested that the compound forms well-oriented conformations with the active site residues, further enhancing its inhibitory activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in glucose metabolism. By inhibiting α-glucosidase, the compound reduces the breakdown of complex carbohydrates into glucose, thereby modulating glucose levels within cells . This modulation can impact gene expression related to glucose metabolism and insulin signaling pathways. Furthermore, the compound’s inhibitory effects on α-glucosidase can lead to alterations in cellular metabolism, affecting energy production and storage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, forming hydrogen bonds and electrostatic interactions that stabilize its conformation within the enzyme . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its activity. Additionally, the compound’s structure allows it to fit snugly within the enzyme’s active site, enhancing its inhibitory potency . The inhibition of α-glucosidase by this compound can also lead to downstream effects on gene expression, particularly genes involved in glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in modulating glucose metabolism and energy production . These effects are consistent with its role as an α-glucosidase inhibitor .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects . At higher doses, toxic effects can be observed, including gastrointestinal disturbances and alterations in liver enzyme levels . These effects are dose-dependent, with higher doses leading to more pronounced adverse effects . Threshold effects have also been observed, with a specific dosage range required to achieve optimal inhibitory activity without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. The compound interacts with α-glucosidase, inhibiting its activity and thereby affecting the breakdown of complex carbohydrates into glucose . This inhibition can lead to changes in metabolic flux, with reduced glucose levels affecting downstream metabolic processes . Additionally, the compound’s interaction with α-glucosidase can influence the levels of other metabolites involved in glucose metabolism, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s structure allows it to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, the compound can bind to specific proteins, influencing its localization and accumulation within cellular compartments . These interactions are crucial for the compound’s inhibitory activity, as they determine its availability and concentration within target cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with α-glucosidase . The compound’s structure includes targeting signals that direct it to specific cellular compartments, ensuring its effective interaction with the enzyme . Post-translational modifications can also influence the compound’s localization, with specific modifications enhancing its stability and activity within the cytoplasm . These factors are critical for the compound’s biochemical properties and its role as an α-glucosidase inhibitor .

Properties

IUPAC Name

methyl 4-[2-(tert-butylamino)imidazo[1,2-a]pyrimidin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)21-15-14(22-11-5-10-19-17(22)20-15)12-6-8-13(9-7-12)16(23)24-4/h5-11,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLWKAICNDYFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(N2C=CC=NC2=N1)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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